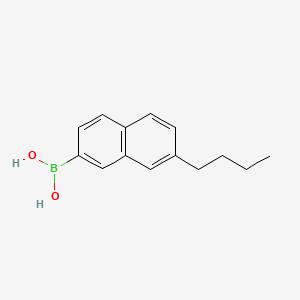

(7-Butylnaphthalen-2-yl)boronic acid

Descripción general

Descripción

(7-Butylnaphthalen-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a naphthalene ring substituted with a butyl group at the 7th position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (7-Butylnaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 7-butylnaphthalene-2-bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: (7-Butylnaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines, alcohols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted naphthalenes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(7-Butylnaphthalen-2-yl)boronic acid has been investigated for its potential as an anticancer agent due to its ability to inhibit proteasomal activity, leading to apoptosis in cancer cells.

Case Study:

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves disrupting cellular pathways critical for cancer cell survival.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 18.76 ± 0.62 | Proteasome inhibition, apoptosis |

| PC3 (Prostate Cancer) | 22.45 ± 0.75 | Cell cycle arrest |

Materials Science

The compound is utilized in the synthesis of advanced materials, particularly in organic electronics and photonics.

Applications:

- Organic Light Emitting Diodes (OLEDs) : It serves as a precursor for materials that enhance light emission properties.

- Organic Photovoltaics : Its derivatives are explored for use in solar cell technologies due to their electron-donating properties.

Synthetic Organic Chemistry

This compound is a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Key Reactions:

- Suzuki Coupling : Facilitates the formation of biaryl compounds which are crucial in pharmaceuticals.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (e.g., K2CO3), DMF, 80°C | Biaryl compounds |

| Oxidation | H2O2 or NaIO4 | Corresponding phenols |

| Substitution | Nucleophiles (amines, thiols) | Various substituted naphthalenes |

Research indicates that this compound exhibits antioxidant properties alongside its anticancer activity. It has demonstrated significant enzyme inhibition activities:

| Activity Type | IC50 (µg/mL) |

|---|---|

| Butyrylcholinesterase Inhibition | 3.12 ± 0.04 |

| Antiurease Activity | 1.10 ± 0.06 |

| Antithyrosinase Activity | 11.52 ± 0.46 |

These findings suggest broader therapeutic applications beyond oncology, potentially including neuroprotective effects and metabolic regulation.

Mecanismo De Acción

The mechanism of action of (7-Butylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

(4-Methylphenyl)boronic Acid: Another arylboronic acid with a methyl substituent, used in organic synthesis.

(2-Naphthyl)boronic Acid: A naphthalene-based boronic acid without the butyl substituent.

Uniqueness: (7-Butylnaphthalen-2-yl)boronic acid is unique due to the presence of the butyl group, which can influence its reactivity and solubility. This structural feature can provide distinct advantages in specific synthetic applications, such as enhancing the lipophilicity of the resulting products .

Actividad Biológica

(7-Butylnaphthalen-2-yl)boronic acid is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant studies highlighting its therapeutic potential.

This compound is a boronic acid derivative characterized by a naphthalene ring substituted with a butyl group at the 7-position. The boronic acid functional group allows it to interact with various biological molecules, particularly enzymes, through reversible covalent bonding. Its synthesis typically involves the reaction of 7-butylnaphthalene with boron reagents under controlled conditions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling .

The biological activity of this compound is primarily attributed to its ability to form boronate esters with hydroxyl-containing biomolecules, particularly serine residues in enzymes. This interaction can inhibit enzyme activity by mimicking the transition state of substrate binding. For instance, studies indicate that boronic acids can act as competitive inhibitors for serine proteases and β-lactamases, which are critical in antibiotic resistance .

Key Mechanisms:

- Enzyme Inhibition: Forms stable complexes with active site residues.

- Transition State Mimicry: Resembles substrates, enhancing binding affinity.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. It has been studied for its potential to inhibit proteasome activity, leading to cell cycle arrest in cancer cells. For example, similar boronic acid compounds have demonstrated efficacy in halting the progression of cancer cells at the G2/M phase, indicating a potential role in cancer therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects. Boronic acids are known to inhibit class C β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This compound can bind covalently to the active site serine residues in these enzymes, thereby restoring the effectiveness of β-lactam antibiotics against resistant strains .

Antiviral Activity

In addition to antibacterial and anticancer activities, there is emerging evidence suggesting that this compound may possess antiviral properties. Boron-containing compounds have been explored for their ability to inhibit viral replication, particularly in the context of RNA viruses .

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that a related boronic acid derivative effectively inhibited cell proliferation in various cancer cell lines with IC50 values in the nanomolar range .

- Antibacterial Properties : Research indicated that this compound showed significant inhibitory effects against resistant bacterial strains, with reported Ki values demonstrating high affinity for β-lactamase enzymes .

- Mechanistic Insights : Structural studies using X-ray crystallography revealed how boronic acids bind to enzyme active sites, providing insights into their mechanism of action as enzyme inhibitors .

Summary of Biological Activities

Propiedades

IUPAC Name |

(7-butylnaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2/c1-2-3-4-11-5-6-12-7-8-14(15(16)17)10-13(12)9-11/h5-10,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXADVUJCDBJIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675746 | |

| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-80-5 | |

| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.